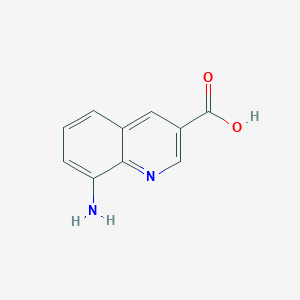

8-Aminoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 8-Aminoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Aminoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIULENMBMXJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291185 | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416439-58-1 | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 8-Aminoquinoline-3-carboxylic Acid Scaffold

An In-depth Technical Guide to the Synthesis of 8-Aminoquinoline-3-carboxylic Acid: Pathways, Mechanisms, and Practical Considerations

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1] Its initial and most renowned application is in antimalarial drugs like Primaquine and Tafenoquine, which are essential for eradicating the relapsing forms of malaria caused by Plasmodium vivax and P. ovale.[2][3][4] Beyond its antimalarial prowess, the scaffold has demonstrated significant potential in oncology, infectious diseases, and the treatment of neurodegenerative disorders.[1][3] The incorporation of a carboxylic acid moiety at the 3-position introduces a critical functional handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the core synthetic pathways to 8-aminoquinoline-3-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 8-aminoquinoline-3-carboxylic acid reveals two primary disconnection points, leading to the most established and reliable synthetic strategies. The core challenge lies in constructing the bicyclic quinoline system while ensuring the correct placement of the amino and carboxylic acid functionalities.

Caption: Retrosynthetic analysis of 8-aminoquinoline-3-carboxylic acid.

This analysis highlights that the most effective strategies involve forming the quinoline ring with a precursor to the 8-amino group, typically a nitro group, which can be reliably reduced in a late-stage transformation. The two principal methods for constructing the substituted quinoline core are the Gould-Jacobs reaction and the Friedländer annulation.

Core Synthetic Pathway 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for synthesizing 4-hydroxyquinoline derivatives, which are key precursors to the target molecule.[5][6] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7]

Mechanism and Rationale

The synthesis begins with the reaction of a substituted aniline, in this case, 2-nitroaniline, with diethyl ethoxymethylenemalonate (DEEM).

-

Condensation: The reaction initiates with a nucleophilic attack by the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol.[5] This step forms the key intermediate, diethyl 2-(((2-nitrophenyl)amino)methylene)malonate. This condensation is typically performed at a moderate temperature (e.g., 100-130°C).

-

Thermal Cyclization (Annulation): The critical step is the high-temperature intramolecular cyclization of the intermediate.[8] This electrocyclic reaction requires significant thermal energy (often ~250°C) to overcome the aromatic stabilization energy of the aniline ring.[7] The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial for achieving the necessary temperature and ensuring a homogeneous reaction environment, which can dramatically improve yields.[7] This cyclization forms the ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Functional Group Transformations:

-

Ester Hydrolysis: The resulting ester is typically hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

-

Nitro Group Reduction: The nitro group is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reagents like tin(II) chloride in hydrochloric acid can also be employed.[2]

-

Caption: Step-wise workflow for the Gould-Jacobs synthesis pathway.

Detailed Experimental Protocol (Gould-Jacobs Approach)

Disclaimer: This protocol is a representative synthesis based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Step 1: Synthesis of Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate

-

Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Initial Condensation: Heat the mixture to 130-140°C with continuous stirring for 2 hours. Ethanol will distill off as the reaction progresses.

-

Cyclization: To the hot reaction mixture, add diphenyl ether (approx. 5-10 mL per gram of aniline) to serve as a high-boiling solvent. Increase the temperature to 250°C and maintain it for 30-60 minutes. The product will begin to precipitate.

-

Work-up: Allow the mixture to cool to room temperature. Dilute with petroleum ether or hexane to fully precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with the same solvent to remove the diphenyl ether, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Saponification to 7-Nitro-4-hydroxyquinoline-3-carboxylic acid

-

Reaction: Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide (approx. 5-10 eq).

-

Heating: Heat the mixture to reflux (approx. 100°C) until the solid completely dissolves and the hydrolysis is complete (monitor by TLC).

-

Work-up: Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Reduction to 8-Amino-4-hydroxyquinoline-3-carboxylic acid

-

Catalyst Setup: In a hydrogenation flask, suspend the nitro-carboxylic acid in ethanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).

-

Hydrogenation: Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen gas. Purge the system with hydrogen and then maintain a positive pressure of H₂ (e.g., 50 psi) with vigorous stirring at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 8-amino-4-hydroxyquinoline-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Core Synthetic Pathway 2: The Friedländer Annulation

The Friedländer synthesis offers an alternative, convergent route by condensing a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group.[9][10] This method is particularly advantageous as it forms the quinoline ring in a single, often high-yielding, step.[10]

Mechanism and Rationale

For the synthesis of 8-aminoquinoline-3-carboxylic acid, this pathway would ideally start with 2-amino-6-nitrobenzaldehyde and a pyruvate derivative (e.g., ethyl pyruvate).

-

Initial Condensation: The reaction can proceed via two possible initial steps depending on the catalyst (acid or base).[9][11]

-

Cyclization and Dehydration: The initial adduct rapidly undergoes an intramolecular cyclization followed by dehydration. The amino group attacks the carbonyl, and the subsequent elimination of water aromatizes the system to form the stable quinoline ring.[10]

Caption: Generalized workflow for the Friedländer annulation pathway.

The primary challenge of this route is the synthesis of the starting material, 2-amino-6-nitrobenzaldehyde, which can be less accessible than 2-nitroaniline.

Comparative Analysis of Synthesis Pathways

| Feature | Gould-Jacobs Reaction | Friedländer Annulation |

| Starting Materials | Readily available anilines (e.g., 2-nitroaniline) and malonate esters.[5][8] | Requires o-aminobenzaldehydes or o-aminoketones, which may require separate synthesis.[9][10] |

| Key Transformation | High-temperature thermal cyclization (~250°C).[7] | Acid or base-catalyzed condensation/cyclization, often at lower temperatures (reflux).[11][12] |

| Advantages | High reliability, tolerance of various functional groups on the aniline ring. | Often proceeds in a single step from reactants to the quinoline core, potentially leading to higher overall yields. |

| Disadvantages | Requires very high temperatures, which can limit substrate scope and require specialized equipment. The final product is a 4-hydroxyquinoline that may need further modification. | The synthesis and stability of the required o-aminobenzaldehyde precursor can be a significant drawback. |

| Regiochemistry | Unambiguous placement of substituents based on the starting aniline. | Predictable regiochemistry, with non-symmetrical ketones typically yielding the thermodynamically favored product.[10] |

Conclusion and Future Outlook

The synthesis of 8-aminoquinoline-3-carboxylic acid is most reliably achieved through well-established, classical methodologies. The Gould-Jacobs reaction represents the most practical and field-proven approach, benefiting from the commercial availability of starting materials and the predictability of the reaction sequence. While it necessitates harsh, high-temperature conditions for the key cyclization step, the overall pathway is robust. The Friedländer annulation provides a more elegant and convergent alternative, but its practicality is often limited by the accessibility of the requisite ortho-aminoaryl aldehyde.

For drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, the availability of starting materials, and the desired substitution patterns on the quinoline core. Modern advancements, including microwave-assisted synthesis to shorten reaction times in the Gould-Jacobs pathway and the development of novel catalysts for the Friedländer reaction, continue to enhance the efficiency and accessibility of this vital medicinal scaffold.[8]

References

- BenchChem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

- Wikipedia. (2024). 8-Aminoquinoline.

- BenchChem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.

- Howells, R. E., Peters, W., & Fullagar, J. (1982). Pharmacology of 8-aminoquinolines. NIH.

- Wikipedia. (2024). Gould–Jacobs reaction.

- Wikipedia. (2024). Friedländer synthesis.

- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.

- Calder, I. C., & Spotswood, T. M. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. bac-lac.gc.ca.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- ResearchGate. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Wiley Online Library. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.

- BenchChem. (n.d.). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ablelab.eu [ablelab.eu]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 8-Aminoquinoline-3-carboxylic acid: Predictions, Analysis, and Experimental Verification

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Direct, publicly available experimental data on the physicochemical properties of 8-Aminoquinoline-3-carboxylic acid is limited. This guide has been structured to provide scientifically grounded predictions based on the known properties of its constituent chemical moieties: the 8-aminoquinoline scaffold and the quinoline-3-carboxylic acid structure. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine these properties empirically. This approach ensures scientific integrity while offering a practical pathway for the characterization of this compound.

Introduction and Rationale

8-Aminoquinoline-3-carboxylic acid is a heterocyclic organic compound featuring a quinoline bicyclic system substituted with both a basic amino group at the 8-position and an acidic carboxylic acid group at the 3-position. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of antimalarials and kinase inhibitors.[1][2] The dual functionality of this specific molecule—a hydrogen bond donor/acceptor amino group and an acidic, charge-bearing carboxyl group—makes it a compelling building block for creating complex molecules with tailored properties for drug discovery and development.

Understanding the physicochemical properties of such a molecule is paramount. These characteristics, including solubility, acidity (pKa), and lipophilicity (LogP/D), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. This guide provides a comprehensive analysis of these critical parameters, offering expert predictions and the authoritative methodologies required for their validation.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

Chemical Structure

The structure consists of a quinoline ring system with an amino group (-NH₂) at position C8 and a carboxylic acid group (-COOH) at position C3.

Caption: Chemical structure of 8-Aminoquinoline-3-carboxylic acid.

Key Identifiers

A summary of the core identifiers for the target molecule and its parent scaffolds is presented below. This contextualizes the predictions that follow.

| Property | 8-Aminoquinoline-3-carboxylic acid | 8-Aminoquinoline (Parent Scaffold) | Quinoline-3-carboxylic acid (Parent Scaffold) |

| CAS Number | 1416439-58-1[3][4] | 578-66-5[5][6] | 6480-68-8[7][8] |

| Molecular Formula | C₁₀H₈N₂O₂[3] | C₉H₈N₂[5] | C₁₀H₇NO₂[7] |

| Molecular Weight | 188.18 g/mol [3] | 144.17 g/mol [9] | 173.17 g/mol [10] |

Predicted Physicochemical Properties and Their Implications

The properties of 8-Aminoquinoline-3-carboxylic acid are predicted by considering the additive and sometimes competing effects of the amino and carboxylic acid functional groups on the quinoline core.

Acid-Base Properties (pKa)

The pKa values are arguably the most critical physicochemical parameter for this molecule, as they dictate the charge state across the physiological pH range, which in turn profoundly influences solubility, permeability, and target binding.

-

Causality & Prediction:

-

The molecule possesses three ionizable centers: the carboxylic acid group (acidic), the amino group (basic), and the quinoline ring nitrogen (basic).

-

The quinoline ring nitrogen in 8-aminoquinoline has a pKa of approximately 3.99.[6] This reflects its basicity.

-

Aromatic carboxylic acids, such as benzoic acid, typically have a pKa around 4.2. The electron-withdrawing nature of the quinoline ring is expected to make the carboxylic acid at the 3-position slightly more acidic, lowering its pKa.

-

The 8-amino group is a base. Its pKa will be similar to that of other aromatic amines.

-

Therefore, 8-Aminoquinoline-3-carboxylic acid is an amphoteric compound with at least two key pKa values: an acidic pKa (pKa₁) for the carboxyl group and a basic pKa (pKa₂) for the protonated 8-amino group and/or quinoline nitrogen.

-

-

Predicted Values and Ionization States:

-

pKa₁ (Carboxylic Acid): Predicted to be in the range of 3.5 - 4.5 . Below this pH, the group is neutral (-COOH); above this pH, it is deprotonated and negatively charged (-COO⁻).

-

pKa₂ (Amino Group/Quinoline N): Predicted to be in the range of 3.5 - 4.5 . Above this pH, the groups are neutral (-NH₂); below this pH, they are protonated and positively charged (-NH₃⁺).

-

The close proximity of these predicted pKa values suggests that the zwitterionic form (protonated amino group, deprotonated carboxyl group) may exist over a very narrow pH range.

Caption: Predicted ionization states of the molecule as a function of pH.

Solubility Profile

Solubility is a direct consequence of the molecular structure and ionization state. For drug development, poor aqueous solubility can be a major barrier to achieving therapeutic concentrations.

-

Causality & Prediction:

-

The flat, aromatic quinoline core is inherently hydrophobic and contributes to low water solubility. 8-Aminoquinoline is described as only "slightly soluble" in water.[6]

-

The presence of both a polar acidic group and a polar basic group predicts that the solubility of 8-Aminoquinoline-3-carboxylic acid will be highly pH-dependent .

-

At Low pH (pH < 2): The amino group and quinoline nitrogen will be protonated (-NH₃⁺), forming a cation. The carboxylic acid will be neutral (-COOH). The net positive charge should lead to high solubility in acidic aqueous media.

-

At Isoelectric Point (pH ≈ 3.5-4.5): The molecule is likely to be in its least soluble state, as the zwitterionic or fully neutral form may predominate, leading to strong intermolecular interactions and precipitation.

-

At High pH (pH > 6): The carboxylic acid will be deprotonated (-COO⁻), forming an anion, while the amino group is neutral. The net negative charge should lead to high solubility in basic aqueous media.

-

Organic Solvents: The compound is expected to have good solubility in polar organic solvents like DMSO and DMF, which can disrupt hydrogen bonding networks.

-

Lipophilicity (LogP / LogD)

Lipophilicity, the "greasiness" of a molecule, is crucial for its ability to cross biological membranes. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionized and neutral forms.

-

Causality & Prediction:

-

The parent 8-aminoquinoline has a computed XLogP3 of 1.8, indicating moderate lipophilicity.[9]

-

The addition of a carboxylic acid group, a highly polar moiety, will significantly decrease the LogP of the neutral molecule compared to 8-aminoquinoline.

-

Crucially, at physiological pH (7.4), the carboxylic acid will be ionized (-COO⁻). This negative charge will dramatically reduce the molecule's ability to partition into a nonpolar solvent like octanol.

-

Prediction: The LogP is likely to be low (estimated < 1.0). The LogD at pH 7.4 will be significantly negative , indicating that the compound is predominantly in the aqueous phase, which may pose challenges for passive membrane diffusion.

-

| Property | 8-Aminoquinoline | Quinoline-3-carboxylic acid | 8-Aminoquinoline-3-carboxylic acid (Predicted) |

| Melting Point (°C) | 60-65[6] | 277-280[10] | >280 °C (High) |

| Water Solubility | Slightly soluble[6] | Poorly soluble | pH-dependent; low at neutral pH, higher at acidic/basic pH |

| XLogP3 (Computed) | 1.8[9] | 1.7[8] | < 1.5 (Low) |

| pKa | 3.99 (basic)[6] | N/A | pKa₁ ≈ 3.5-4.5 (acidic); pKa₂ ≈ 3.5-4.5 (basic) |

Standard Methodologies for Experimental Characterization

The following protocols are the gold-standard methods that must be employed to empirically determine the key physicochemical properties of 8-Aminoquinoline-3-carboxylic acid.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method, compliant with OECD Guideline 105, is considered the most reliable for determining the true equilibrium solubility of a compound.[11][12][13]

-

Principle of Causality: The shake-flask method ensures that a true thermodynamic equilibrium is reached between the solid state of the compound and its dissolved state in a specific medium. By agitating an excess of the solid with the solvent over an extended period, the system reaches saturation. This is critical because kinetic or supersaturated measurements can give misleadingly high values that are not representative of the stable state in vivo.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of solid 8-Aminoquinoline-3-carboxylic acid (enough to ensure undissolved solid remains at the end).

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., pH 2.0 HCl buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and separate the liquid from the solid phase using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute the filtered sample and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS.

-

Verification: To ensure equilibrium was reached, analyze samples taken at two different time points (e.g., 24h and 48h). The solubility values should be consistent.[12]

-

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for determining pKa values, as recommended by the USP.[15][16] It relies on monitoring pH changes as a function of added titrant.

-

Principle of Causality: This method directly measures the buffering capacity of a molecule's ionizable groups. At the midpoint of each buffer region (where 50% of the group is ionized and 50% is neutral), the pH of the solution is equal to the pKa of that functional group. The inflection point on the titration curve corresponds to the equivalence point, and the half-equivalence point marks the pKa. This direct measurement provides high accuracy.[17][18]

-

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh and dissolve a sample of 8-Aminoquinoline-3-carboxylic acid in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. The final concentration should be around 1-5 mM.[19]

-

Acidic Titration (to find basic pKa):

-

Acidify the sample solution with a standardized HCl solution to a low starting pH (e.g., pH 2.0) to ensure all basic groups are fully protonated.

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Basic Titration (to find acidic pKa):

-

Start with a fresh sample solution.

-

Alkalinize the solution with standardized NaOH to a high starting pH (e.g., pH 11.0) to ensure all acidic groups are deprotonated.

-

Titrate by adding precise increments of standardized HCl solution, recording the pH after each addition.

-

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points of the titration curve. The first and second derivatives of the curve can be used to precisely identify the equivalence points.

-

Conclusion

8-Aminoquinoline-3-carboxylic acid presents a molecular architecture of significant interest to medicinal chemists. While direct experimental data on its physicochemical properties are not widely published, a robust, predictive profile can be constructed by analyzing its constituent functional groups. It is predicted to be an amphoteric compound with highly pH-dependent solubility, low lipophilicity at physiological pH, and at least two pKa values in the range of 3.5-4.5. This guide provides not only these expert-driven predictions but also the authoritative, step-by-step experimental protocols required to validate them. By employing these standardized methods, researchers can generate the empirical data needed to confidently advance their drug discovery and development programs.

References

- BLD Pharm. (n.d.). 1416439-58-1|8-Aminoquinoline-3-carboxylic acid.

- AbacipharmaTech. (n.d.). 8-Aminoquinoline-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 8-Aminoquinoline-3-carboxylic acid | 1416439-58-1.

- Wikipedia. (n.d.). 8-Aminoquinoline.

- ChemicalBook. (n.d.). 8-Aminoquinoline CAS#: 578-66-5.

- ChemScene. (n.d.). 6480-68-8 | Quinoline-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 8-Aminoquinoline 98% 578-66-5.

- National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline. PubChem Compound Database.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- US Pharmacopeia (USP). (n.d.).

- Royal Society of Chemistry. (n.d.). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae.

- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide.

- Metrohm USA. (2019).

- Sigma-Aldrich. (n.d.). 3-Quinolinecarboxylic acid 98% 6480-68-8.

- ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.

- Creative Bioarray. (n.d.).

- Legislation.gov.uk. (n.d.). a.6.

- PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- National Center for Biotechnology Information. (n.d.). 4-Quinolone-3-carboxylic acid.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

Sources

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1416439-58-1|8-Aminoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 8-Aminoquinoline-3-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 喹啉-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. filab.fr [filab.fr]

- 14. enamine.net [enamine.net]

- 15. usp.org [usp.org]

- 16. blog.metrohmusa.com [blog.metrohmusa.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 8-Aminoquinoline-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 8-Aminoquinoline-3-carboxylic acid, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We delve into its core physicochemical properties, explore robust synthetic strategies for its preparation, and contextualize its importance as a key intermediate in the development of therapeutic agents. Particular emphasis is placed on the broader pharmacological relevance of the 8-aminoquinoline and quinoline-3-carboxylic acid scaffolds, which are foundational to established antimalarial drugs and emerging anticancer agents. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic therapeutic agents.[1] Within this class, 8-aminoquinoline derivatives represent a cornerstone of antimalarial therapy, with compounds like primaquine and tafenoquine being indispensable for their ability to eradicate the relapsing liver stages of Plasmodium infections.[2][3][4] The mechanism of action for many 8-aminoquinolines is believed to involve metabolic activation by host enzymes (such as CYP2D6) into reactive intermediates, which then generate parasiticidal reactive oxygen species (ROS) through redox cycling.[3]

Concurrently, the quinoline-3-carboxylic acid moiety has garnered attention for its own diverse biological activities. Derivatives have been investigated as potent inhibitors of protein kinase CK2, an important target in oncology, and as selective antiproliferative agents.[5][6] 8-Aminoquinoline-3-carboxylic acid merges these two pharmacologically significant motifs, presenting a versatile molecular framework for the synthesis of novel and complex therapeutic candidates. It serves as a key intermediate for creating compounds that can interact with biological targets such as DNA and various enzymes, making it a valuable tool in the design of new antimalarial and anticancer drugs.[7]

Core Compound Identification and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical data for 8-Aminoquinoline-3-carboxylic acid.

CAS Number: 1416439-58-1[8]

Chemical Structure: The molecule consists of a quinoline core with an amino group (-NH₂) at position 8 and a carboxylic acid group (-COOH) at position 3.

-

Systematic (IUPAC) Name: 8-Aminoquinoline-3-carboxylic acid

-

SMILES: O=C(C1=CC2=CC=CC(N)=C2N=C1)O[8]

-

InChIKey: GTIULENMBMXJGX-UHFFFAOYSA-N[9]

The strategic placement of the amino and carboxylic acid groups offers multiple points for chemical modification, enabling its use as a versatile scaffold in synthetic chemistry.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [8][9] |

| Molecular Weight | 188.18 g/mol | [8][9] |

| Storage Conditions | Inert atmosphere, room temperature, keep in dark place | [8] |

Synthesis and Chemical Reactivity

The construction of the quinoline-carboxylic acid core is a well-established area of organic synthesis. While specific, optimized routes for 8-Aminoquinoline-3-carboxylic acid are proprietary or less commonly published, its synthesis can be logically approached through established name reactions adaptable to substituted anilines.

Foundational Synthetic Strategies: The Doebner Reaction

A powerful and versatile method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, which involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] A modern variant, the Doebner hydrogen-transfer reaction, has been developed to improve yields, particularly for anilines bearing electron-withdrawing groups, making it a highly robust and scalable method.[1]

The causality behind this choice of methodology lies in its convergence and adaptability. By selecting the appropriately substituted aniline (in this case, a derivative of m-phenylenediamine to yield the 8-amino functionality), one can construct the desired quinoline core in a single key step. The reaction proceeds through the formation of an imine intermediate, which then reacts with pyruvic acid. A subsequent dehydration and hydrogen-transfer-mediated aromatization yields the final quinoline product. This self-validating system confirms the formation of the quinoline ring through the consumption of the imine, which acts as the hydrogen acceptor for the final oxidation step.[1]

Caption: Generalized workflow of the Doebner reaction for quinoline synthesis.

Detailed Experimental Protocol: A Representative Synthesis of a Quinoline-4-Carboxylic Acid via Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a validated, general procedure for the synthesis of quinoline-4-carboxylic acids and serves as an authoritative template for researchers targeting this scaffold.[1] The specific synthesis of the 8-amino-3-carboxylic acid isomer would require adaptation, likely starting from 3-aminoaniline and employing a glyoxylic acid equivalent in place of pyruvic acid, but the principles of catalysis and reaction setup remain highly relevant.

Objective: To synthesize a quinoline-4-carboxylic acid derivative from a substituted aniline, benzaldehyde, and pyruvic acid.

Materials:

-

Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline) (2.0 equiv.)

-

Benzaldehyde (2.2 equiv.)

-

Pyruvic Acid (1.0 equiv.)

-

Boron Trifluoride Etherate (BF₃·OEt₂) or BF₃·THF (0.5 equiv.)

-

Acetonitrile (MeCN) (to desired concentration, e.g., 0.6 M relative to pyruvic acid)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (2.0 equiv.) and acetonitrile.

-

Catalyst and Reagent Addition: Add benzaldehyde (2.2 equiv.) to the solution, followed by the slow addition of BF₃·OEt₂ (0.5 equiv.) while stirring.

-

Heating and Pyruvic Acid Addition: Heat the reaction mixture to 65-70 °C. Once the temperature is stable, add a solution of pyruvic acid (1.0 equiv.) in acetonitrile dropwise over 30 minutes using a syringe pump. The slow addition is critical to prevent decomposition at elevated temperatures and minimize side-product formation.[1]

-

Reaction Monitoring: Stir the reaction mixture at 70 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Perform an inverse extraction by adjusting the aqueous layer to a basic pH (e.g., pH 9-10) with aqueous NaOH to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer with ethyl acetate to remove unreacted benzaldehyde and other non-polar impurities.

-

Acidify the aqueous layer with aqueous HCl to a pH of 2-3, which will precipitate the product. . Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

-

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Medicinal Chemistry

8-Aminoquinoline-3-carboxylic acid is not typically an end-product but rather a high-value starting material. Its bifunctional nature—a nucleophilic amino group and an electrophilic carboxylic acid (or its activated derivatives)—allows for divergent synthesis of complex molecules.

Role as a Versatile Synthetic Intermediate

The primary value of this compound lies in its utility as a scaffold. The carboxylic acid can be converted to an amide, ester, or ketone, while the amino group can be acylated, alkylated, or used in cyclization reactions. This allows for the systematic exploration of chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic utility of 8-Aminoquinoline-3-carboxylic acid as a scaffold.

Biological Activity of Related Scaffolds

-

Antimalarial Activity: The 8-aminoquinoline core is renowned for its antimalarial properties. Derivatives function by targeting liver stages of the malaria parasite, a crucial step in preventing disease relapse.[3] The development of new analogs is driven by the need to overcome resistance and improve safety profiles. Metal complexes of 8-aminoquinoline have also shown promise as novel antimalarial agents.[10]

-

Anticancer and Antimicrobial Activity: The broader quinoline class exhibits significant potential in oncology and infectious diseases. Quinoline-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of protein kinases, which are often dysregulated in cancer.[6] Furthermore, by modifying the physicochemical properties (such as pKa), quinoline carboxylic acids can be designed to selectively accumulate in the acidic tumor microenvironment, enhancing their therapeutic index.[5] Various quinoline derivatives have also been developed as potent antimicrobial agents against a range of bacteria and fungi.[11]

Conclusion

8-Aminoquinoline-3-carboxylic acid stands as a molecule of considerable strategic importance for researchers in drug discovery. Its CAS number is 1416439-58-1.[8] The compound elegantly combines two pharmacologically validated scaffolds, offering a robust platform for the synthesis of next-generation therapeutics. A deep understanding of its synthesis, exemplified by powerful methods like the Doebner reaction, and an appreciation for the biological potential of its derivatives, are essential for leveraging this compound to its full potential in the development of novel antimalarial, anticancer, and antimicrobial agents.

References

-

Pharmacology of 8-aminoquinolines. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine. Retrieved from [Link]

-

3-Aminoquinoline-8-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

8-Aminoquinoline. (2023, December 1). In Wikipedia. Retrieved from [Link]

-

Prachayasittikul, V., et al. (2014). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 13, 156–162. Retrieved from [Link]

-

8-Aminoquinoline-3-carboxylic acid. (n.d.). AbacipharmTech. Retrieved from [Link]

-

Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1401-1412. DOI: 10.2174/1871520620999201124214112. Retrieved from [Link]

-

Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12354. DOI: 10.1021/acs.joc.3c01194. Retrieved from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. DOI: 10.1080/14756366.2016.1222584. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Molecules, 14(8), 3002-3011. DOI: 10.3390/molecules14083002. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Aminoquinoline-8-carboxylic acid [myskinrecipes.com]

- 8. 1416439-58-1|8-Aminoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 8-Aminoquinoline-3-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 8-Aminoquinoline-3-carboxylic Acid Derivatives

Abstract

The 8-aminoquinoline scaffold is a historically significant pharmacophore, most notably recognized for its role in antimalarial therapies like primaquine.[1] The strategic introduction of a 3-carboxylic acid moiety represents a key medicinal chemistry approach to modulate the scaffold's physicochemical properties, expand its biological activity, and potentially mitigate toxicity. This guide provides a detailed examination of the synthesis, diverse biological activities, and structure-activity relationships of 8-aminoquinoline-3-carboxylic acid derivatives. We will delve into their anticancer, antimicrobial, and antiprotozoal potential, supported by mechanistic insights and validated experimental protocols, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Strategic Evolution of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core is a privileged structure in medicinal chemistry, immortalized by the success of primaquine, a cornerstone for the radical cure of relapsing Plasmodium vivax and P. ovale malaria due to its unique activity against dormant liver-stage hypnozoites.[1][2] While highly effective, the therapeutic window of classic 8-aminoquinolines is often narrowed by metabolic instability and toxicity concerns, such as methemoglobinemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals.[1]

This clinical reality has driven the exploration of novel derivatives. The incorporation of a carboxylic acid group at the 3-position of the quinoline ring is a deliberate design choice. This modification fundamentally alters the molecule's electronic and steric properties, introducing a strong electron-withdrawing group and a potential point for hydrogen bonding or salt formation. These changes can profoundly influence a compound's solubility, membrane permeability, metabolic fate, and interaction with biological targets, thereby unlocking a broader spectrum of therapeutic activities beyond malaria.[3]

Synthetic Strategies: Building the Core Scaffold

The construction of the 8-aminoquinoline-3-carboxylic acid scaffold is typically achieved through robust and well-established synthetic routes. A primary and versatile method is the Gould-Jacobs reaction .

From a practical standpoint, the choice of this pathway is driven by the accessibility of starting materials and the reaction's tolerance for a variety of substituents, allowing for the creation of diverse chemical libraries for screening. The cyclization step is often the most critical; its efficiency is highly dependent on the temperature and the nature of the solvent. High-boiling point solvents like diphenyl ether are traditionally used to achieve the necessary thermal energy for efficient ring closure. However, modern approaches may utilize microwave-assisted synthesis to reduce reaction times and improve yields.

Illustrative Synthetic Workflow: Gould-Jacobs Reaction

Caption: Generalized workflow for the Gould-Jacobs synthesis pathway.

Spectrum of Biological Activity: A Mechanistic Overview

The derivatization of the 8-aminoquinoline scaffold has unveiled a wide array of biological activities, transforming it from a specialized antimalarial agent into a versatile platform for drug discovery.[4]

Anticancer Potential

Several 8-aminoquinoline-3-carboxylic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The introduction of the carboxylic acid group can enhance selectivity for cancer cells, potentially by exploiting the acidic tumor microenvironment.[3]

Mechanism of Action: A primary anticancer mechanism involves the induction of apoptosis. These compounds can function as topoisomerase inhibitors or generate reactive oxygen species (ROS), leading to DNA damage and the activation of intrinsic apoptotic pathways. Some derivatives have also been shown to interfere with critical cell signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.

Illustrative Apoptosis Induction Pathway

Caption: Simplified intrinsic apoptosis pathway induced by derivatives.

Table 1: In Vitro Anticancer Activity of Selected Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Reference |

| AQ-C1 | MCF-7 (Breast) | 5.2 | PI3K/Akt Inhibition | [3] |

| AQ-C2 | K562 (Leukemia) | 8.7 | ROS Generation | [3] |

| AQ-N1 | A549 (Lung) | 12.1 | Topoisomerase IIα Inhibition | [6] |

Note: Data is representative and compiled from various sources for illustrative purposes.

Antimicrobial Efficacy

The 8-aminoquinoline scaffold possesses inherent antimicrobial properties, which can be fine-tuned by the 3-carboxylic acid substitution.[4] These derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][7]

Mechanism of Action: The antimicrobial action is often attributed to the chelation of essential metal ions required for microbial enzyme function and the disruption of the microbial cell membrane's integrity.[4] For bacteria, a key target is DNA gyrase, an enzyme critical for DNA replication. By inhibiting this enzyme, the compounds prevent bacterial proliferation.

Table 2: In Vitro Antimicrobial Activity of Selected Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Target Pathway | Reference |

| AQ-B1 | Staphylococcus aureus | 16 | DNA Gyrase Inhibition | [8] |

| AQ-B2 | Escherichia coli | 32 | Cell Membrane Disruption | [8][9] |

| AQ-F1 | Candida albicans | 8 | Ergosterol Biosynthesis | [7][10] |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative.

Antimalarial and Antiprotozoal Activity

While moving beyond malaria is a key goal, enhancing the activity and safety profile against protozoan parasites remains a significant area of research. The 3-carboxylic acid modification can alter the compound's uptake and metabolism within the parasite.[11] The mechanism for antimalarial 8-aminoquinolines is thought to involve disruption of the parasite's mitochondrial function and the generation of oxidative stress within infected erythrocytes.[5] Derivatives have also shown promise against other protozoa, such as Leishmania species.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various studies allows for the deduction of key SAR principles for this class of compounds.

-

Position 8 (Amino Group): The primary or secondary amine at this position is often crucial for antimalarial activity. Its basicity influences accumulation in the acidic food vacuole of the parasite.

-

Position 3 (Carboxylic Acid): The acidic nature of this group generally enhances antibacterial activity but can reduce cell permeability. Esterification or conversion to an amide can be used to create prodrugs with improved pharmacokinetic profiles.

-

Positions 2 and 4: Substitution at these positions can sterically influence the molecule's ability to bind to targets. Small, lipophilic groups at position 2 can enhance anticancer activity.

-

Positions 5, 6, 7 (Quinoline Ring): Halogen substituents (e.g., Chlorine, Fluorine) at positions 6 or 7 often increase lipophilicity and can significantly boost antibacterial and anticancer potency.[8]

Conceptual SAR Diagram

Caption: Key structure-activity relationship points on the scaffold.

Core Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are foundational assays for evaluating the biological activities discussed.

Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for measuring the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 8-aminoquinoline-3-carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 5.2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria, no compound) and a sterility control (MHB, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directions

8-Aminoquinoline-3-carboxylic acid derivatives represent a highly versatile and promising class of compounds. The strategic incorporation of the 3-carboxylic acid group has successfully expanded their biological activity into the realms of oncology and infectious diseases beyond malaria. The available data strongly suggests that this scaffold is a fertile ground for the development of novel therapeutics.

Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to enhance potency and selectivity while minimizing off-target toxicity.

-

Mechanism Deconvolution: Employing advanced techniques like chemoproteomics and transcriptomics to precisely identify the molecular targets and pathways affected by the most promising derivatives.

-

In Vivo Evaluation: Progressing compounds with strong in vitro profiles into relevant animal models to assess their efficacy, pharmacokinetics, and safety.

-

Formulation Development: Exploring novel drug delivery systems to improve the bioavailability and targeting of these compounds.

By pursuing these avenues, the full therapeutic potential of 8-aminoquinoline-3-carboxylic acid derivatives can be realized, paving the way for new treatments for some of the world's most challenging diseases.

References

-

Prachayasittikul, S., et al. (2015). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. Available from: [Link].

-

Gupta, H. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link].

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link].

-

Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link].

-

Howells, R. E. (1982). Pharmacology of 8-aminoquinolines. Semantic Scholar. Available from: [Link].

-

Waters, N. C., & Edstein, M. D. (2012). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. Available from: [Link].

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link].

-

Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. PMC - PubMed Central. Available from: [Link].

-

Wikipedia. 8-Aminoquinoline. Available from: [Link].

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available from: [Link].

-

Golub, A. G., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link].

-

Popp, F. D. (1962). Synthesis of Potential Anticancer Agents. III. Nitrogen Mustards Derived from 8-Aminoquinolines. ACS Publications. Available from: [Link].

-

Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. Available from: [Link].

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available from: [Link].

-

Unadkat, S. (2015). 8 aminoquinolines. Slideshare. Available from: [Link].

-

Bhat, B. K. (1988). Recent developments in 8-aminoquinoline antimalarials. SciSpace. Available from: [Link].

-

Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. Available from: [Link].

-

El-Sayed, N. N. E., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available from: [Link].

-

Dr. PKS & MPS Classes. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. Available from: [Link].

-

The Pharma Chemistry. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 8-Aminoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 8-Aminoquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to not only present the core data but also to offer insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for researchers and developers in the field.

Introduction: The Significance of 8-Aminoquinoline-3-carboxylic Acid

8-Aminoquinoline-3-carboxylic acid belongs to the quinoline family, a class of compounds renowned for their diverse biological activities. The presence of both a basic amino group and an acidic carboxylic acid group on the quinoline scaffold makes this molecule a versatile building block for the synthesis of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior, which are critical steps in any research and development pipeline.

This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 8-Aminoquinoline-3-carboxylic acid. The presented data is a combination of established spectroscopic principles for quinoline derivatives and carboxylic acids, supplemented with data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 8-Aminoquinoline-3-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of atoms and the electronic environment within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standard and reliable method for obtaining high-quality NMR spectra of 8-Aminoquinoline-3-carboxylic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize both the amino and carboxylic acid functional groups and its residual solvent peak does not interfere with key proton signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature of 298 K.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Obtain a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

A wider spectral width is necessary to encompass the carbonyl carbon.

-

Predicted ¹H NMR Data

The ¹H NMR spectrum of 8-Aminoquinoline-3-carboxylic acid in DMSO-d₆ is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.2 | d | ~2.0 |

| H-4 | ~8.8 | d | ~2.0 |

| H-5 | ~7.5 | dd | ~8.0, 1.5 |

| H-6 | ~7.3 | t | ~8.0 |

| H-7 | ~7.0 | dd | ~8.0, 1.5 |

| -NH₂ | ~6.5 | br s | - |

| -COOH | ~13.0 | br s | - |

Interpretation and Rationale:

-

The protons at positions 2 and 4 are expected to be the most downfield shifted aromatic protons due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. Their small coupling constant is characteristic of a four-bond coupling (⁴J).

-

The protons on the benzene ring (H-5, H-6, and H-7) will appear in the typical aromatic region, with their splitting patterns dictated by ortho and meta couplings.

-

The amine (-NH₂) protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The carboxylic acid proton (-COOH) will be significantly downfield, often broad, and its signal will disappear upon the addition of D₂O, confirming its identity.[1]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-4a | ~128 |

| C-5 | ~118 |

| C-6 | ~129 |

| C-7 | ~115 |

| C-8 | ~145 |

| C-8a | ~138 |

| -COOH | ~168 |

Interpretation and Rationale:

-

The carboxylic acid carbonyl carbon is the most downfield signal, typically found in the 165-185 ppm range.[2]

-

The carbons directly attached to the nitrogen (C-2 and C-8a) and the carbon bearing the amino group (C-8) are expected to be significantly deshielded.

-

The remaining aromatic carbons will have chemical shifts in the 110-150 ppm range, consistent with quinoline derivatives.

Visualization of NMR Workflow and Structure

Caption: Workflow for NMR analysis of 8-Aminoquinoline-3-carboxylic acid.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 8-Aminoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with a rich history of producing impactful therapeutic agents. This technical guide delves into the promising, yet underexplored, therapeutic landscape of 8-Aminoquinoline-3-carboxylic acid. By dissecting the well-established bioactivities of its constituent moieties—the 8-aminoquinoline core and the quinoline-3-carboxylic acid framework—we illuminate a path toward identifying and validating its potential molecular targets. This document serves as a comprehensive resource for researchers, providing not only a theoretical framework for the compound's mechanism of action but also detailed, field-proven experimental protocols to empower further investigation. We will explore potential applications in antimalarial, anticancer, and antimicrobial therapies, underpinned by a rigorous examination of the underlying cellular and molecular pathways.

Introduction: A Synthesis of Two Privileged Scaffolds

The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably recognized for its critical role in antimalarial therapy.[1] Compounds like primaquine and tafenoquine are mainstays in the fight against relapsing malaria, primarily due to their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[1][2] Beyond its antimalarial prowess, the 8-aminoquinoline core has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3]

Concurrently, the quinoline-3-carboxylic acid scaffold has garnered significant attention, particularly in the realm of oncology. Derivatives of this structure have been reported as potent antiproliferative agents, with a proposed mechanism that exploits the acidic tumor microenvironment for selective activity.[4][5] Furthermore, this class of compounds has shown promise as inhibitors of key signaling proteins, such as protein kinase CK2, and as having anti-inflammatory and antimicrobial effects.

The fusion of these two pharmacologically significant moieties in 8-Aminoquinoline-3-carboxylic acid presents a molecule of considerable therapeutic interest. This guide will explore the potential therapeutic targets of this hybrid scaffold, drawing logical inferences from the known mechanisms of its parent structures.

Potential Therapeutic Target I: The Malarial Parasite

The most established therapeutic application of 8-aminoquinolines is in the treatment of malaria.[1] Therefore, a primary avenue of investigation for 8-Aminoquinoline-3-carboxylic acid is its potential as an antimalarial agent.

Proposed Mechanism of Action: Mitochondrial Disruption and Oxidative Stress

The antimalarial activity of 8-aminoquinolines is attributed to their ability to disrupt the parasite's mitochondrial function and generate oxidative stress.[1] It is hypothesized that these compounds are metabolized into reactive intermediates that undergo redox cycling, leading to the production of reactive oxygen species (ROS). This surge in ROS is detrimental to the parasite, causing damage to essential cellular components, including DNA and proteins, and ultimately leading to cell death.[3]

The introduction of a carboxylic acid group at the 3-position could potentially modulate this activity. The electron-withdrawing nature of the carboxylic acid may influence the redox potential of the quinoline ring, thereby affecting the efficiency of ROS generation. Furthermore, the increased polarity imparted by the carboxyl group could alter the compound's cellular uptake and subcellular localization within the parasite.

Diagram: Proposed Antimalarial Mechanism of 8-Aminoquinoline Derivatives

Caption: Proposed mechanism of antimalarial action.

Experimental Workflow: In Vitro Antimalarial Liver-Stage Assay

To validate the antimalarial potential of 8-Aminoquinoline-3-carboxylic acid, an in vitro assay targeting the liver stages of Plasmodium species is essential.

Protocol: In Vitro P. vivax Liver-Stage Assay [6]

-

Hepatocyte Seeding: Plate primary human hepatocytes in 96-well plates and culture until a confluent monolayer is formed.

-

Sporozoite Infection: Infect the hepatocyte cultures with freshly dissected P. vivax sporozoites.

-

Compound Treatment: Following infection, treat the cultures with a serial dilution of 8-Aminoquinoline-3-carboxylic acid. Include a positive control (e.g., primaquine) and a vehicle control.

-

Incubation: Incubate the treated cultures for a period sufficient for the development of liver-stage schizonts and hypnozoites (typically 6-8 days).

-

Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining using antibodies specific for parasite proteins (e.g., circumsporozoite protein (CSP) for early stages and merozoite surface protein 1 (MSP1) for mature schizonts) and a nuclear stain (e.g., DAPI).

-

Microscopy and Quantification: Image the plates using a high-content imaging system and quantify the number and size of liver-stage parasites.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound against both developing schizonts and dormant hypnozoites.

Potential Therapeutic Target II: Cancer Cells

The quinoline-3-carboxylic acid scaffold is a promising framework for the development of novel anticancer agents.[4][5] The incorporation of an 8-amino group may further enhance this activity through mechanisms associated with 8-aminoquinolines, such as ROS generation and metal chelation.

Proposed Mechanisms of Action

A unique feature of some quinoline-3-carboxylic acid derivatives is their enhanced activity in the acidic microenvironment characteristic of solid tumors.[4] The lower pH of the tumor interstitium can lead to the protonation of the quinoline nitrogen, resulting in an ionized form of the molecule that may be more readily taken up by cancer cells or may exhibit altered target engagement. This provides a potential mechanism for selective tumor targeting, thereby reducing off-target toxicity.

Quinoline derivatives have been shown to inhibit key pro-survival signaling pathways that are frequently deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2]

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in the regulation of numerous cellular processes, including cell proliferation, apoptosis, and angiogenesis. Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of CK2.[7]

Diagram: Potential Anticancer Mechanisms of 8-Aminoquinoline-3-carboxylic acid

Caption: Hypothesized anticancer mechanisms.

Experimental Workflow: Anticancer Activity Assessment

A tiered approach is recommended to evaluate the anticancer potential of 8-Aminoquinoline-3-carboxylic acid, starting with in vitro cytotoxicity screening followed by mechanistic assays.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [8][9]

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 8-Aminoquinoline-3-carboxylic acid. Include a positive control (e.g., doxorubicin) and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value for each cell line.

Table 1: Representative IC50 Values of Quinoline Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxyquinoline | HCT 116 | 9.33 ± 0.22 | [10] |

| Quinoline-3-carboxylate derivative (4m) | MCF-7 | 0.33 | [11] |

| Quinoline-3-carboxylate derivative (4k) | K562 | 0.28 | [11] |

| 8-Quinolinesulfonamide derivative (9a) | A549 | 223.1 | [12] |

| 5,7-Dihalo-8-hydroxyquinoline Copper Complex | Various | 1.4 nM - 32.13 µM | [7] |

Note: The above data is for structurally related compounds and serves as a benchmark for potential efficacy.

Potential Therapeutic Target III: Microbial Pathogens

Both 8-aminoquinolines and quinoline-3-carboxylic acids have demonstrated antimicrobial activity.[1][11] This suggests that 8-Aminoquinoline-3-carboxylic acid could be a valuable lead compound for the development of new anti-infective agents.

Proposed Mechanism of Action: Multifaceted Disruption of Microbial Processes

The antimicrobial mechanisms of quinoline derivatives are often multifaceted and can include:

-

Metal Chelation: 8-Aminoquinolines are known to chelate essential metal ions, which can disrupt microbial enzymatic processes and membrane integrity.[1]

-

DNA Intercalation: Some quinoline derivatives can intercalate into bacterial DNA, interfering with replication and transcription.[1]

-

Enzyme Inhibition: Quinolone antibiotics, which share the core quinoline structure, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. While 8-Aminoquinoline-3-carboxylic acid is not a classic quinolone, the potential for enzyme inhibition should not be discounted.

Experimental Workflow: Antimicrobial Susceptibility Testing

Standardized antimicrobial susceptibility testing methods can be employed to determine the in vitro activity of 8-Aminoquinoline-3-carboxylic acid against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare a serial dilution of 8-Aminoquinoline-3-carboxylic acid in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (no compound) and a negative control (no inoculum).

-